

Glycidyl Oleate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Glycidyl oleate

Cat. No.: B136048

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This technical guide provides an in-depth overview of **glycidyl oleate**, a significant compound in both industrial applications and as a subject of toxicological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, analytical quantification, and biological significance.

Chemical and Physical Properties

Glycidyl oleate is an ester formed from oleic acid and glycidol.^[1] It is a carboxylic ester and an epoxide.^{[2][3]} The compound's identity is defined by its molecular formula and CAS registry number. It's important to note that different stereoisomers may have distinct CAS numbers.

Table 1: Chemical Identifiers for **Glycidyl Oleate**

Identifier	Value
Systematic Name	[(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate ^[4]
Molecular Formula	C21H38O3 ^[4]
CAS Number	5431-33-4 (for the racemate)
	849589-86-2 (for the (R)-enantiomer)
Alternate Names	Glycidyl octadecenoate; 2,3-Epoxy-1-propanol oleate

Table 2: Physicochemical Properties of **Glycidyl Oleate**

Property	Value
Molecular Weight	338.5 g/mol
Appearance	Clear, colorless to light yellow oil
Melting Point	-1 °C
Boiling Point	185 °C @ 1 Torr
Density	0.8987 g/cm ³ @ 60 °C
Solubility	Soluble in chloroform, ethyl acetate; slightly soluble in methanol
Storage Conditions	-20°C under an inert atmosphere

Synthesis and Industrial Formation

Glycidyl oleate can be synthesized for research and industrial purposes, but it also forms as a contaminant during food processing.

Chemical Synthesis

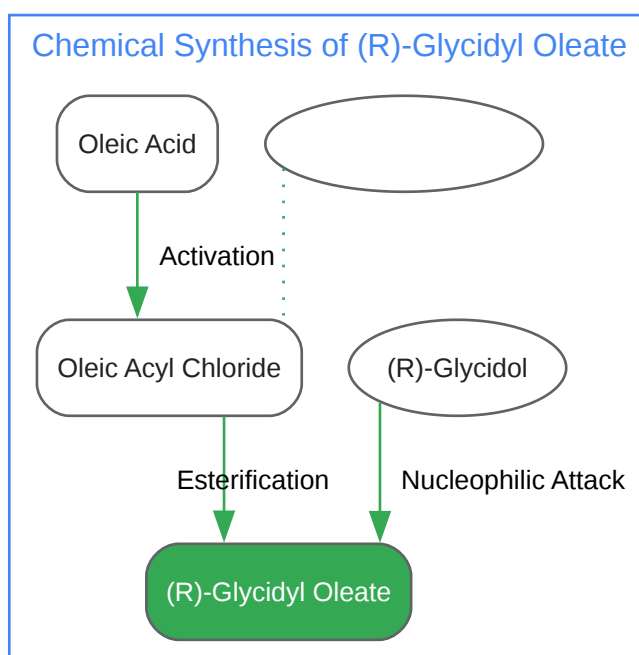
The industrial synthesis of **glycidyl oleate** is typically achieved through the esterification of oleic acid with glycidol. Enzymatic synthesis is also being explored as a more environmentally friendly alternative.

Experimental Protocol: Esterification of Oleic Acid with (R)-Glycidol

- **Activation of Oleic Acid:** Convert oleic acid to its more reactive acyl chloride derivative using thionyl chloride.
- **Nucleophilic Attack:** Introduce (R)-glycidol, which acts as a nucleophile, to react with the oleic acyl chloride. This step forms the ester bond.
- **Stereochemical Control:** To ensure the retention of the (R)-configuration, chiral catalysts or subsequent chromatographic resolution can be employed.

- **Reaction Conditions:** The reaction is typically conducted at 60–80°C with toluene as a solvent, achieving yields greater than 95%.

Synthesis of Deuterated Analogues: For use as internal standards in analytical studies, deuterated versions like **glycidyl oleate-d5** are synthesized. This process uses deuterated starting materials, such as deuterated glycidol, to introduce deuterium atoms onto the glycidyl portion of the molecule.



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Synthesis workflow for (R)-Glycidyl Oleate.

Formation in Food Matrices

Glycidyl oleate is a known process contaminant in refined edible oils and fats. It forms during the high-temperature deodorization step of oil refining (200–260°C), a process intended to remove volatile compounds. The concentration of glycidyl esters in oils is correlated with the diacylglycerol content.

Analytical Quantification

Accurate quantification of **glycidyl oleate**, especially in food matrices, is crucial for safety assessment. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for **Glycidyl Oleate** Quantification

- Sample Preparation:
 - Weigh 1.25 g of the oil sample into a centrifuge tube.
 - Spike the sample with a known amount of a deuterated internal standard, such as **glycidyl oleate-d5**, to correct for matrix effects and variations.
 - Add a suitable solvent (e.g., acetone) and vortex thoroughly to extract the glycidyl esters. The sample can often be directly assayed without further cleanup.
- LC-MS Conditions:
 - LC System: A gradient HPLC system is used for separation.
 - Column: A C18 reverse-phase column is typically employed (e.g., YMC-Pack ODS-AM C18, 150 × 3 mm, 3 μm).
 - Column Temperature: 60°C.
 - Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, water, and isopropanol is common.
 - Injection Volume: 5 μL.
 - Mass Spectrometer: A tandem mass spectrometer (MS/MS) or a single quadrupole mass spectrometer can be used.
 - Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is generally used.
 - Detection: Selected Ion Monitoring (SIM) of characteristic ions for **glycidyl oleate** and the internal standard.

- Quantification:
 - A calibration curve is generated by plotting the ratio of the peak area of the analyte (**glycidyl oleate**) to the internal standard (**glycidyl oleate-d5**) against the concentration of the standards.
 - The concentration in the sample is then determined from this curve.

Table 3: Analytical Methods for **Glycidyl Oleate** Detection

Method	Limit of Quantification (LOQ)	Recovery Rate
LC-MS/MS (Triple Quad)	50 µg/kg	93%
GPC-SPE Cleanup	100 µg/kg	68–111%

Biological Significance and Toxicology

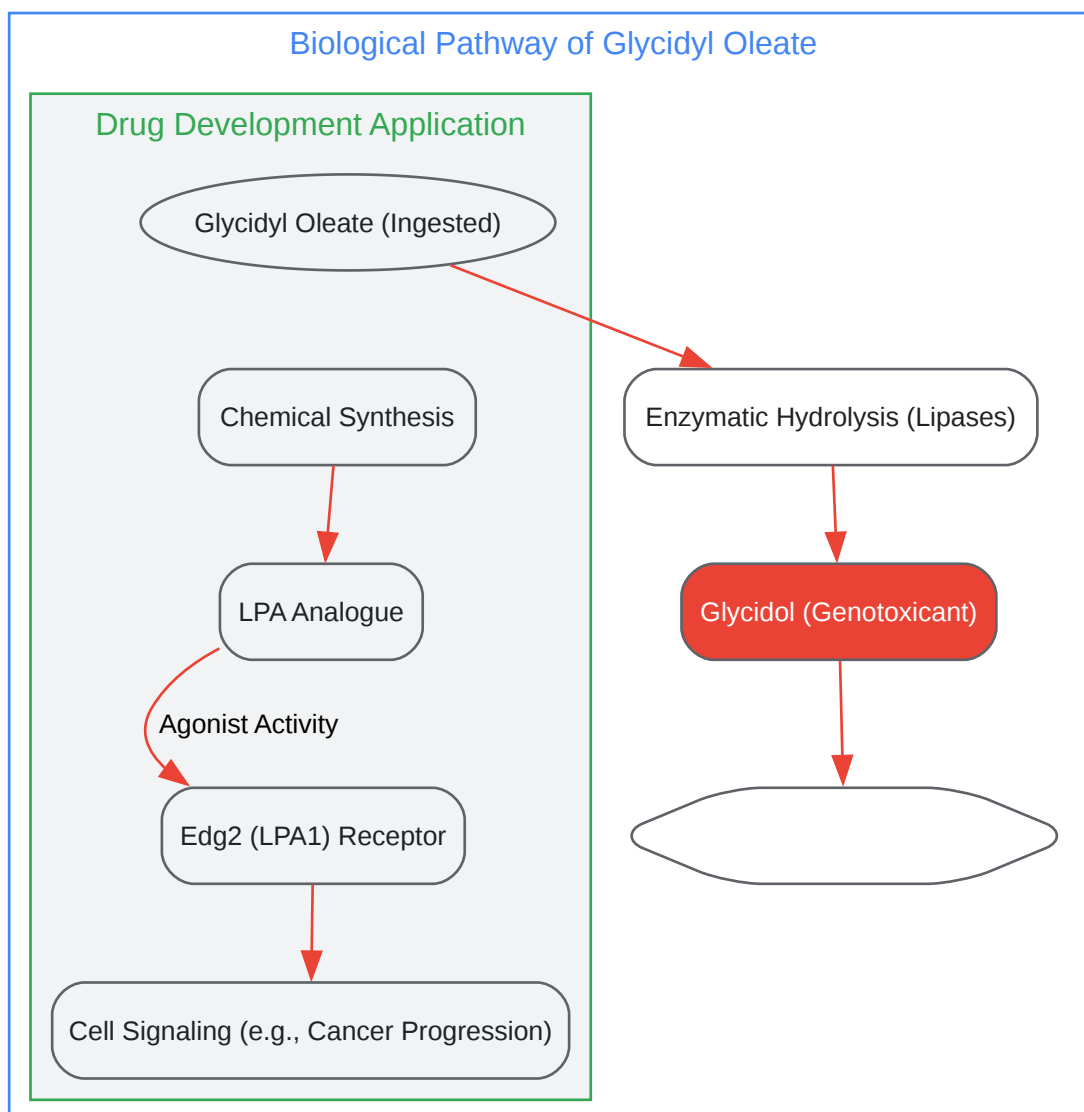
The primary toxicological concern with **glycidyl oleate** is its in vivo hydrolysis to glycidol, a compound classified as a probable human carcinogen.

Metabolic Activation and Genotoxicity

Upon ingestion, lipases in the gastrointestinal tract hydrolyze the ester bond of **glycidyl oleate**, releasing free glycidol. This reactive epoxide can then bind to DNA, forming adducts and causing genotoxic damage. Studies have demonstrated that **glycidyl oleate** induces oxidative and alkylation DNA damage in mice.

Role in Drug Development

Beyond its role as a contaminant, **glycidyl oleate** serves as a precursor for the synthesis of lysophosphatidic acid (LPA) analogues. These analogues are valuable tools for studying the LPA signaling pathway, particularly through the Edg2 (LPA1) receptor, which is implicated in processes like cancer progression. The chirality of the glycidyl moiety can influence the agonist activity of these analogues at the receptor.



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